Cas no 2072867-07-1 (3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin)

3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin is a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. This compound features a trifluorophenyl moiety, which enhances metabolic stability and binding affinity to the target enzyme. Its chiral center and amine functionality are critical for the stereoselective formation of the active pharmaceutical ingredient (API). The high purity and well-defined structure of this intermediate ensure consistent performance in downstream synthetic processes. Its robust chemical properties make it suitable for scalable manufacturing, supporting efficient production of Sitagliptin with stringent quality control.
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin structure
2072867-07-1 structure
Product name:3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
CAS No:2072867-07-1
MF:C26H23F9N6O2
MW:622.485456705093
CID:4635982
PubChem ID:124222562

3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Chemical and Physical Properties

Names and Identifiers

    • Q36HRH72XU
    • (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide
    • (3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
    • 3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
    • Sitagliptin dimer
    • Sitagliptin Dimer Impurity
    • 3-Ami
    • 2072867-07-1
    • (betaR)-beta-Amino-N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)-2,4,5-trifluorobenzenebutanamide
    • UNII-Q36HRH72XU
    • (R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide? (Sitagliptin Impurity pound(c)
    • Benzenebutanamide, beta-amino-N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)-2,4,5-trifluoro-, (betaR)-
    • CS-0165429
    • Sitagliptin Impurity 14
    • EN300-755485
    • (.BETA.R)-.BETA.-AMINO-N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)-2,4,5-TRIFLUOROBENZENEBUTANAMIDE
    • (3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
    • BENZENEBUTANAMIDE, .BETA.-AMINO-N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)-2,4,5-TRIFLUORO-, (.BETA.R)-
    • 3-Amino-4-(2,4,5-trifluorophenyl)butanyl sitagliptin
    • 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
    • Inchi: 1S/C26H23F9N6O2/c27-16-9-20(31)18(29)5-12(16)3-14(36)7-23(42)37-15(4-13-6-19(30)21(32)10-17(13)28)8-24(43)40-1-2-41-22(11-40)38-39-25(41)26(33,34)35/h5-6,9-10,14-15H,1-4,7-8,11,36H2,(H,37,42)/t14-,15-/m1/s1
    • InChI Key: KEGYDGSEECVTIB-HUUCEWRRSA-N
    • SMILES: FC(C1=NN=C2CN(C(C[C@@H](CC3C=C(C(=CC=3F)F)F)NC(C[C@@H](CC3C=C(C(=CC=3F)F)F)N)=O)=O)CCN21)(F)F

Computed Properties

  • Exact Mass: 622.17387746 g/mol
  • Monoisotopic Mass: 622.17387746 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 9
  • Complexity: 967
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106
  • XLogP3: 2.3
  • Molecular Weight: 622.5

3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Security Information

3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-755485-2.5g
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
2072867-07-1 95.0%
2.5g
$6287.0 2025-03-22
Enamine
EN300-755485-0.05g
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
2072867-07-1 95.0%
0.05g
$903.0 2025-03-22
Enamine
EN300-755485-0.25g
(3R)-3-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide
2072867-07-1 95.0%
0.25g
$1587.0 2025-03-22
TRC
A633385-25mg
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
2072867-07-1
25mg
$ 167.00 2023-04-19
TRC
A633385-50mg
3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin
2072867-07-1
50mg
$ 321.00 2023-04-19
A2B Chem LLC
AX40890-10g
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
2072867-07-1 95%
10g
$14553.00 2024-04-20
Aaron
AR01E73A-10g
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
2072867-07-1 95%
10g
$18989.00 2023-12-14
1PlusChem
1P01E6UY-2.5g
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
2072867-07-1 95%
2.5g
$7833.00 2023-12-19
1PlusChem
1P01E6UY-10g
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
2072867-07-1 95%
10g
$17109.00 2023-12-19
Aaron
AR01E73A-250mg
3-Amino-4-(2,4,5-trifluorophenyl)butanylSitagliptin
2072867-07-1 95%
250mg
$2208.00 2025-03-30

Additional information on 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin

Sitagliptin: A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications

Sitagliptin, also known as CAS No 2072867-07-1, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has revolutionized the treatment of type 2 diabetes mellitus (T2DM). The compound, with the IUPAC name 3-Amino-4-(2,4,5-trifluorophenyl)butanyl Sitagliptin, was developed to address the unmet need for effective glucose-lowering agents with minimal side effects. This article delves into the chemical structure, pharmacological properties, clinical applications, and the latest research findings surrounding this innovative drug.

The chemical structure of Sitagliptin is characterized by its unique substitution pattern, which includes a trifluorophenyl group attached to a butanyl chain. This configuration not only enhances its bioavailability but also contributes to its potent DPP-4 inhibitory activity. Recent studies have highlighted the importance of this structural feature in optimizing the drug's pharmacokinetic profile, ensuring sustained therapeutic effects while minimizing adverse reactions.

From a pharmacological perspective, Sitagliptin works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, Sitagliptin promotes insulin secretion in a glucose-dependent manner and suppresses glucagon release, leading to improved glycemic control. Emerging research has demonstrated that this mechanism not only enhances insulin sensitivity but also contributes to weight management in patients with T2DM.

Clinically, Sitagliptin has proven to be a cornerstone in the management of T2DM due to its efficacy and safety profile. Studies have shown that it significantly reduces HbA1c levels without causing hypoglycemia when used as monotherapy or in combination with other antidiabetic agents. Moreover, recent trials have explored its potential in managing comorbid conditions such as cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD), further expanding its therapeutic applications.

The latest research on Sitagliptin has focused on optimizing its delivery systems to improve patient adherence and outcomes. For instance, investigations into extended-release formulations have shown promise in maintaining stable plasma concentrations over longer periods. Additionally, comparative studies with other DPP-4 inhibitors have underscored Sitagliptin's superior efficacy in certain patient populations, particularly those with renal impairment.

In conclusion, Sitagliptin, with its unique chemical structure and robust pharmacological profile, remains a pivotal agent in diabetes management. Its continued evolution through innovative research ensures that it will remain at the forefront of therapeutic advancements for years to come.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd